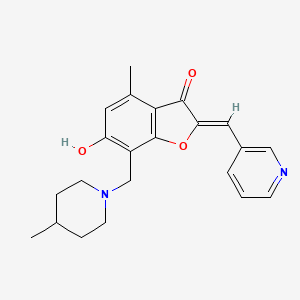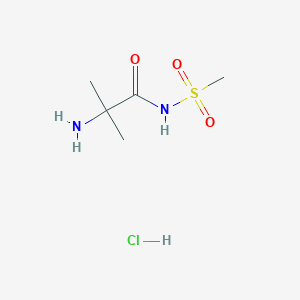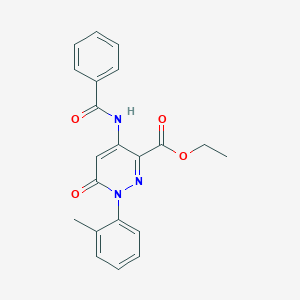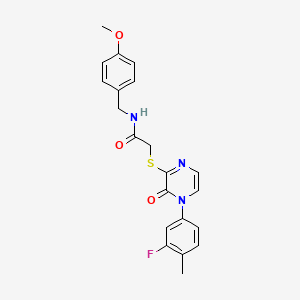![molecular formula C9H12F3N3O2 B2861271 Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-62-9](/img/structure/B2861271.png)
Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate, also known as TFPMA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Mécanisme D'action
Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate acts as a competitive antagonist at GABA(A) receptors containing alpha 4 and/or alpha 6 subunits. It binds to the receptor site and prevents the binding of GABA, thereby reducing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating a potential role in the treatment of disorders such as depression and anxiety. It has also been found to reduce ethanol intake in rats, suggesting a potential role in the treatment of alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate in lab experiments is its specificity for GABA(A) receptors containing alpha 4 and/or alpha 6 subunits. This allows for selective inhibition of these receptors, without affecting other GABA(A) receptor subtypes. One limitation is that this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate. One area of interest is in the development of novel drugs targeting GABA(A) receptors containing alpha 4 and/or alpha 6 subunits, based on the structure of this compound. Another area of interest is in the use of this compound as a tool for studying the role of these receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various disorders.
Méthodes De Synthèse
Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate can be synthesized through a variety of methods, including the reaction of 3,3,3-trifluoropropylhydrazine with ethyl 2-bromoacetate, followed by reaction with sodium methylate. Another method involves the reaction of ethyl 2-chloroacetate with 1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate has been found to have a range of potential applications in scientific research. One area of interest is in the study of GABA receptors, as this compound has been found to selectively inhibit GABA(A) receptors containing alpha 4 and/or alpha 6 subunits. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-17-8(16)5-13-7-4-14-15(6-7)3-2-9(10,11)12/h4,6,13H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGPZCOGMBTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)
![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)
![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)
